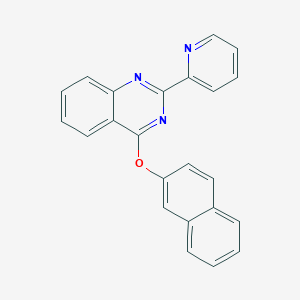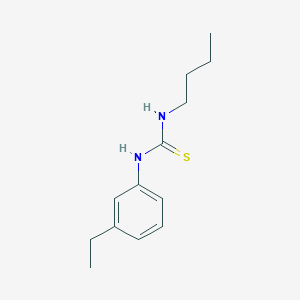
2-(2,3,4,5,6-Pentafluorophenyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,4,5,6-Pentafluorophenyl)chromen-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of chromone, which is a naturally occurring compound found in plants.
Mécanisme D'action
The mechanism of action of 2-(2,3,4,5,6-Pentafluorophenyl)chromen-4-one is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(2,3,4,5,6-Pentafluorophenyl)chromen-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, it has been shown to inhibit the growth of various cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,3,4,5,6-Pentafluorophenyl)chromen-4-one in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it an ideal compound for various applications. However, one of the limitations of using 2-(2,3,4,5,6-Pentafluorophenyl)chromen-4-one is its limited solubility in water, which can make it difficult to use in aqueous-based experiments.
Orientations Futures
There are several future directions for the study of 2-(2,3,4,5,6-Pentafluorophenyl)chromen-4-one. One area of interest is the development of new materials such as polymers and liquid crystals based on this compound. Another area of interest is the investigation of its potential use as a fluorescent probe for the detection of metal ions. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion:
2-(2,3,4,5,6-Pentafluorophenyl)chromen-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(2,3,4,5,6-Pentafluorophenyl)chromen-4-one involves the reaction of 2-hydroxyacetophenone with pentafluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is obtained as a yellow solid and can be purified by recrystallization.
Applications De Recherche Scientifique
2-(2,3,4,5,6-Pentafluorophenyl)chromen-4-one has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. In addition, it has been studied for its potential use in the development of new materials such as polymers and liquid crystals.
Propriétés
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5F5O2/c16-11-10(12(17)14(19)15(20)13(11)18)9-5-7(21)6-3-1-2-4-8(6)22-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFDCMTYCGPZOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4,5,6-Pentafluorophenyl)chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)


![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B7469136.png)



![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)
![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)


![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)

![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)